α-Truxillic Acid
α-Truxillic Acid
α-Truxillic acid can be formed by the dimerization of two molecules of α-trans-cinnamic acid. It is related to incarvillateine, a natural antinociceptive compound derived from the Asian herb I. sinensis. α-Truxillic acid and some of its derivatives significantly block inflammatory pain while having little effect on neurogenic pain, as indicated by the formalin test in mice. Related compounds, like SB-FI-26 (Item No. 14191), bind fatty acid binding protein 5 (FABP5). This may be related to pain suppression, since FABP5 acts as a transporter of the endocannabinoid anandamide. While certain derivatives of α-truxillic acid can directly activate peroxisome proliferator-activated receptor γ, α-truxillic acid has no such activity.
Brand Name:
Vulcanchem
CAS No.:
490-20-0
VCID:
VC0158900
InChI:
InChI=1S/C18H16O4/c19-17(20)15-13(11-7-3-1-4-8-11)16(18(21)22)14(15)12-9-5-2-6-10-12/h1-10,13-16H,(H,19,20)(H,21,22)
SMILES:
C1=CC=C(C=C1)C2C(C(C2C(=O)O)C3=CC=CC=C3)C(=O)O
Molecular Formula:
C18H16O4
Molecular Weight:
296.3 g/mol
α-Truxillic Acid
CAS No.: 490-20-0
Reference Standards
VCID: VC0158900
Molecular Formula: C18H16O4
Molecular Weight: 296.3 g/mol
CAS No. | 490-20-0 |
---|---|
Product Name | α-Truxillic Acid |
Molecular Formula | C18H16O4 |
Molecular Weight | 296.3 g/mol |
IUPAC Name | 2,4-diphenylcyclobutane-1,3-dicarboxylic acid |
Standard InChI | InChI=1S/C18H16O4/c19-17(20)15-13(11-7-3-1-4-8-11)16(18(21)22)14(15)12-9-5-2-6-10-12/h1-10,13-16H,(H,19,20)(H,21,22) |
Standard InChIKey | QWFRRFLKWRIKSZ-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2C(C(C2C(=O)O)C3=CC=CC=C3)C(=O)O |
Canonical SMILES | C1=CC=C(C=C1)C2C(C(C2C(=O)O)C3=CC=CC=C3)C(=O)O |
Melting Point | 228.0 °C |
Description | α-Truxillic acid can be formed by the dimerization of two molecules of α-trans-cinnamic acid. It is related to incarvillateine, a natural antinociceptive compound derived from the Asian herb I. sinensis. α-Truxillic acid and some of its derivatives significantly block inflammatory pain while having little effect on neurogenic pain, as indicated by the formalin test in mice. Related compounds, like SB-FI-26 (Item No. 14191), bind fatty acid binding protein 5 (FABP5). This may be related to pain suppression, since FABP5 acts as a transporter of the endocannabinoid anandamide. While certain derivatives of α-truxillic acid can directly activate peroxisome proliferator-activated receptor γ, α-truxillic acid has no such activity. |
Synonyms | truxillic acid truxillic acid, (1alpha,2alpha,3beta,4beta)-isome |
Reference | 1.Benedict, J.B., and Coppens, P. Kinetics of the single-crystal to single-crystal two-photon photodimerization of α-trans-cinnamic acid to α-truxillic acid. J.Phys.Chem.A. 113(13), 3116-3120 (2009). |
PubChem Compound | 78213 |
Last Modified | Nov 11 2021 |
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